Cas no 2172200-71-2 ((1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine)

(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine
- (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine
- EN300-1281284
- 2172200-71-2
-
- インチ: 1S/C11H13N3O/c12-7-8-2-5-14(8)11-9-3-6-15-10(9)1-4-13-11/h1,3-4,6,8H,2,5,7,12H2
- InChIKey: FQQOBMJEUKMSKT-UHFFFAOYSA-N
- ほほえんだ: O1C=CC2=C1C=CN=C2N1CCC1CN
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1
(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281284-1.0g |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1281284-250mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 250mg |
$1170.0 | 2023-10-01 | ||
Enamine | EN300-1281284-50mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 50mg |
$1068.0 | 2023-10-01 | ||
Enamine | EN300-1281284-500mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 500mg |
$1221.0 | 2023-10-01 | ||
Enamine | EN300-1281284-100mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 100mg |
$1119.0 | 2023-10-01 | ||
Enamine | EN300-1281284-2500mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 2500mg |
$2492.0 | 2023-10-01 | ||
Enamine | EN300-1281284-10000mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 10000mg |
$5467.0 | 2023-10-01 | ||
Enamine | EN300-1281284-5000mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 5000mg |
$3687.0 | 2023-10-01 | ||
Enamine | EN300-1281284-1000mg |
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine |
2172200-71-2 | 1000mg |
$1272.0 | 2023-10-01 |
(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine 関連文献
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
(1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamineに関する追加情報
Introduction to (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine (CAS No. 2172200-71-2)
(1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine (CAS No. 2172200-71-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidine derivatives, which are known for their diverse biological activities and structural flexibility. The incorporation of a furo[3,2-c]pyridine moiety into the azetidine framework imparts distinct chemical and pharmacological characteristics, making it a promising candidate for drug development.
The chemical structure of (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine features a four-membered azetidine ring linked to a furo[3,2-c]pyridine scaffold through a methylene bridge. The furo[3,2-c]pyridine moiety is a heterocyclic system consisting of a furan ring fused to a pyridine ring, which is known for its bioactive properties. The azetidine ring, on the other hand, provides additional conformational flexibility and can enhance the compound's ability to interact with biological targets.
Recent studies have highlighted the potential of (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine in various therapeutic areas. One of the most notable applications is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as serotonin and dopamine receptors, which are implicated in conditions like depression and Parkinson's disease. The ability to fine-tune these receptor interactions makes it a valuable tool for developing new treatments for these conditions.
In addition to its neurological applications, (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine has also been investigated for its potential anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its utility in managing inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. These findings have sparked interest in further exploring its mechanisms of action and potential clinical applications.
The pharmacokinetic profile of (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine is another area of active research. Preliminary studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and good brain penetration make it an attractive candidate for central nervous system (CNS) disorders. However, more comprehensive preclinical and clinical studies are needed to fully characterize its pharmacokinetic behavior and safety profile.
The synthetic route to (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the furo[3,2-c]pyridine core through a multicomponent reaction followed by the introduction of the azetidine moiety via ring-opening reactions. The final step involves the attachment of the methylene bridge to form the target compound. These synthetic methods are scalable and can be adapted for large-scale production if required.
In conclusion, (1-{furo[3,2-c]pyridin-4-yl}azetidin-2-yl)methanamine (CAS No. 2172200-71-2) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an exciting candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide deeper insights into its mechanisms of action and clinical utility, paving the way for new treatments in various medical fields.
2172200-71-2 ((1-{furo3,2-cpyridin-4-yl}azetidin-2-yl)methanamine) 関連製品
- 92847-88-6(cyclopropyl(3,4-dimethoxyphenyl)methanone)
- 866725-93-1(3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)
- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)
- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)
- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)
- 933219-17-1(N-{5H,6H,7H-1,2,4triazolo3,4-b1,3thiazin-3-yl}-9H-xanthene-9-carboxamide)
- 127268-04-6(1-(4-methyl-1,3-thiazol-2-yl)-1,4-diazepane)
- 2248342-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)
- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)
- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)